[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methanamine

Synthetic Chemistry Medicinal Chemistry HDAC Inhibitor Synthesis

[4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methanamine (CAS 1314886-98-0) is a heterocyclic amine building block with molecular formula C₁₅H₁₈N₂OS and molecular weight 274.38 g/mol, featuring a tetrahydropyran (oxane) ring bearing a primary aminomethyl group and a 4-phenyl-1,3-thiazol-2-yl substituent at the quaternary 4-position. This compound serves as the essential amine coupling partner in the patented synthesis of TMP269 (CAS 1314890-29-3), a first-in-class selective class IIa histone deacetylase (HDAC) inhibitor that employs an unprecedented trifluoromethyloxadiazole (TFMO) zinc-binding group.

Molecular Formula C15H18N2OS
Molecular Weight 274.38
CAS No. 1314886-98-0
Cat. No. B2390630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methanamine
CAS1314886-98-0
Molecular FormulaC15H18N2OS
Molecular Weight274.38
Structural Identifiers
SMILESC1COCCC1(CN)C2=NC(=CS2)C3=CC=CC=C3
InChIInChI=1S/C15H18N2OS/c16-11-15(6-8-18-9-7-15)14-17-13(10-19-14)12-4-2-1-3-5-12/h1-5,10H,6-9,11,16H2
InChIKeyNCCMJENTBCOPQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methanamine (CAS 1314886-98-0): Critical Amine Building Block for Class IIa HDAC Chemical Probe Synthesis


[4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methanamine (CAS 1314886-98-0) is a heterocyclic amine building block with molecular formula C₁₅H₁₈N₂OS and molecular weight 274.38 g/mol, featuring a tetrahydropyran (oxane) ring bearing a primary aminomethyl group and a 4-phenyl-1,3-thiazol-2-yl substituent at the quaternary 4-position . This compound serves as the essential amine coupling partner in the patented synthesis of TMP269 (CAS 1314890-29-3), a first-in-class selective class IIa histone deacetylase (HDAC) inhibitor that employs an unprecedented trifluoromethyloxadiazole (TFMO) zinc-binding group [1]. The compound is supplied at ≥95% purity and is exclusively intended as a research-use synthetic intermediate, not as a bioactive molecule itself .

Enables direct amide coupling to synthesize TMP269 class IIa HDAC chemical probe

Contains 4-phenylthiazol-2-yl group essential for downstream class IIa HDAC pocket engagement

Supplied as pre-formed amine, avoids low-yielding nitrile reduction step

Why Generic Tetrahydropyran Methanamine Building Blocks Cannot Replace [4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methanamine (CAS 1314886-98-0) in Class IIa HDAC Inhibitor Programs


Generic tetrahydropyran methanamine building blocks such as (tetrahydro-2H-pyran-4-yl)methanamine (MW 115.17) lack the 4-phenyl-1,3-thiazol-2-yl substituent that is structurally required for engaging the class IIa HDAC enzyme binding pocket [1]. The thiazole ring participates in critical π-stacking and hydrophobic interactions within the HDAC active site, as confirmed by the 2.4 Å co-crystal structure of TMP269 bound to HDAC7 (PDB 3ZNR) [2]. Substitution with a simpler aryl or heteroaryl group at the tetrahydropyran 4-position would generate a different downstream amide product with altered, and likely compromised, HDAC selectivity and potency. The 4-phenylthiazol-2-yl moiety is therefore not interchangeable without fundamentally altering the pharmacological profile of the final inhibitor.

Risk

Generic tetrahydropyran methanamine building blocks lack the 4-phenylthiazol-2-yl substituent required for class IIa HDAC pocket binding

Risk

Downstream inhibitor selectivity and potency profile may shift significantly if the aryl-thiazole extension is omitted

Quantitative Differentiation Evidence for [4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methanamine (CAS 1314886-98-0) Relative to Closest Analogs


Patent-Documented Synthetic Route: Amine Building Block vs. Nitrile Precursor Step Efficiency

The target amine is the direct coupling partner for amide bond formation with 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid to yield TMP269 in 62% yield [1]. The closest alternative intermediate, the nitrile precursor 4-(4-phenylthiazol-2-yl)tetrahydro-2H-pyran-4-carbonitrile (CAS 1314886-95-7), requires an additional LiAlH₄ reduction step that proceeds with only 37% yield before it can participate in amide coupling [1]. This means that starting from the nitrile, more than 60% of the material is lost before the key amide bond-forming step, directly impacting overall synthetic throughput and cost for multi-step inhibitor synthesis programs.

Synthetic step yield
Head-to-head
Target amine direct coupling 62% yield vs. nitrile reduction 37% yield
Eliminates low-yielding reduction; supports efficient TMP269 synthesis
Patent-derived data; scale and conditions may vary
Synthetic Chemistry Medicinal Chemistry HDAC Inhibitor Synthesis Amide Coupling

Structural Differentiation: 4-Phenylthiazol-2-yl Substituent vs. Unsubstituted Tetrahydropyran Methanamine Building Blocks

The target compound (C₁₅H₁₈N₂OS, MW 274.38) incorporates a 4-phenyl-1,3-thiazol-2-yl group that adds approximately 159 Da of mass relative to the unsubstituted (tetrahydro-2H-pyran-4-yl)methanamine scaffold (C₆H₁₃NO, MW 115.17) . In the TMP269-HDAC7 co-crystal structure (PDB 3ZNR, 2.4 Å), the phenyl-thiazole moiety occupies a hydrophobic pocket adjacent to the zinc-binding site, forming van der Waals contacts with residues including His670, Pro667, and Leu674 [1]. A building block lacking this aryl-thiazole extension would produce a final amide product incapable of occupying this pocket, which is essential for the 20-400 fold class IIa-over-class I selectivity observed with TMP269 .

Structural requirement
Class-level
MW +159 Da; adds 4-phenylthiazol-2-yl extension over unsubstituted scaffold
Critical for downstream class IIa HDAC pocket occupancy
Based on co-crystal structure of TMP269-HDAC7 (PDB 3ZNR)
Chemical Biology Structure-Activity Relationship HDAC Inhibitor Design Building Block Selection

Downstream Product TMP269 Class IIa vs. Class I HDAC Selectivity: Quantitative Panel Data

The amide product derived from this building block, TMP269, exhibits a selectivity window of 20-400 fold for class IIa HDACs (HDAC4, 5, 7, 9) over class I HDACs (HDAC1, 2, 3) . Specifically, TMP269 inhibits HDAC4 with IC₅₀ = 157 nM, HDAC5 with IC₅₀ = 97 nM, HDAC7 with IC₅₀ = 43 nM, and HDAC9 with IC₅₀ = 23 nM, while showing no meaningful inhibition of HDAC1, HDAC2, HDAC3, HDAC10, or HDAC11 (IC₅₀ > 100 μM) . By comparison, pan-HDAC inhibitors such as SAHA (vorinostat) inhibit class I enzymes at low nanomolar concentrations without class IIa selectivity [1].

Class IIa vs. I selectivity
Cross-study comparable
TMP269 IC₅₀: HDAC4 157, HDAC5 97, HDAC7 43, HDAC9 23 nM; HDAC1/2/3/10/11 >100 µM
Downstream product shows 20–400 fold selectivity window for class IIa HDACs
Biochemical assay data; SAHA comparator lacks class IIa selectivity
HDAC Selectivity Profiling Epigenetics Chemical Probe Characterization Drug Discovery

Chemoproteomic Selectivity: TFMO Series vs. Hydroxamate-Substituted Analog

In the foundational publication by Lobera et al. (2013), chemoproteomic profiling was used to compare the selectivity of the TFMO-containing TMP269 series against a hydroxamate-substituted analog [1]. The TFMO series demonstrated superior selectivity, engaging predominantly class IIa HDACs with minimal off-target binding, while the hydroxamate analog pulled down a broader set of metalloenzymes including class I and class IIb HDACs [1]. The non-chelating zinc-binding mode of the TFMO group, confirmed crystallographically in the TMP269-HDAC7 structure, circumvents the pharmacologic liabilities typically associated with hydroxamate-based HDAC inhibitors (e.g., poor isoform selectivity, metal chelation promiscuity) [1][2].

Chemoproteomic profiling
Head-to-head
TFMO series engages class IIa HDACs selectively; hydroxamate analog shows broader off-target binding
Supports non-chelating zinc-binding probe design
Qualitative selectivity from competition-binding experiments
Chemoproteomics HDAC Inhibitor Selectivity Target Engagement Zinc-Binding Group Design

Comparative Class IIa HDAC Inhibition: TMP269 vs. MC1568

In a head-to-head biochemical comparison by Choi et al. (2018), TMP269 (derived from the target amine building block) and the known class IIa HDAC inhibitor MC1568 were evaluated for their ability to inhibit class IIa HDAC enzymes (HDAC4, 5, 7, and 9) using fluorogenic enzymatic activity assays [1]. TMP269 clearly inhibited class IIa HDAC activities, whereas MC1568 did not show meaningful inhibition of any class IIa HDAC isoform under the same assay conditions [1]. This finding aligns with the reported IC₅₀ values for TMP269 (HDAC4: 157 nM, HDAC5: 97 nM, HDAC7: 43 nM, HDAC9: 23 nM) , and reinforces concerns that MC1568 may not function as a genuine class IIa HDAC inhibitor in biochemical assays [1][2].

Class IIa inhibition validation
Head-to-head
TMP269 inhibits HDAC4/5/7/9 (IC₅₀ 23–157 nM); MC1568 inactive up to 10 µM
Validates downstream probe activity; MC1568 not effective in same assay
Fluorogenic assay; MC1568 may not act as direct class IIa inhibitor
HDAC Inhibitor Pharmacology Class IIa Selectivity MC1568 Enzymatic Assay

Optimal Application Scenarios for [4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methanamine (CAS 1314886-98-0) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of TMP269 and Structurally Related Class IIa HDAC-Selective Chemical Probes

This amine building block is the direct precursor for TMP269 via EDCI-mediated amide coupling with 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid (62% yield) [1]. TMP269 is the gold-standard class IIa HDAC chemical probe with IC₅₀ values of 157, 97, 43, and 23 nM for HDAC4, 5, 7, and 9, respectively, and >100 μM for class I/IIb HDACs . Researchers synthesizing TMP269 or conducting SAR studies around the tetrahydropyran-amine scaffold should procure this specific building block to ensure chemical identity with the published probe compound.

Structural Biology: Co-Crystallization Studies of Class IIa HDAC-Ligand Complexes

The amide product TMP269, derived from this amine building block, has been successfully co-crystallized with HDAC7 at 2.4 Å resolution (PDB 3ZNR), revealing the direct, non-chelating binding mode of the TFMO group to the active-site zinc ion [2]. This structural information is invaluable for structure-based drug design efforts targeting class IIa HDACs.

Epigenetic Chemical Biology: Selective Pharmacological Knockdown of Class IIa HDAC Activity

TMP269 (synthesized from this amine) is validated in multiple peer-reviewed studies as a class IIa-selective HDAC inhibitor that does not hyperacetylate histone H3K9 or α-tubulin, confirming absence of class I or IIb HDAC inhibition in cellular assays . It has been applied in models of Parkinson's disease neuroprotection (0.5 mg/kg/day continuous infusion in rats), acute kidney injury, cerebral ischemia/reperfusion injury, and multiple myeloma cytotoxicity studies [3].

Analytical and Process Chemistry: Reference Standard for Building Block Identity and Purity Verification

The target amine building block (CAS 1314886-98-0) is supplied at ≥95% purity and is the only commercially indexed intermediate for the TMP269 tetrahydropyran-thiazole scaffold . Analytical laboratories and process chemistry groups can use this compound as a reference standard for HPLC method development, impurity profiling, and supply chain qualification of TMP269 manufacturing intermediates.

Application
Selection Property
Validation Focus
Synthesis of TMP269 and class IIa HDAC probes
4-Phenylthiazol-2-yl amine building block
Downstream class IIa HDAC selectivity and amide coupling efficiency
HDAC-ligand co-crystallization studies
Non-chelating TFMO zinc-binding group
Structural binding mode to class IIa HDAC active site
Class IIa HDAC pathway research in cellular models
Class IIa-selective chemical probe synthesis
Cellular target engagement and isoform selectivity profiling
Building block identity and purity verification
Authentic research-grade amine reference standard
HPLC purity and structural identity confirmation
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